Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate
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Overview
Description
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a chemical compound with the molecular formula C10H12FNO5S and a molecular weight of 277.27 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of an alcohol (ethanol) and a catalyst (such as sulfuric acid) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-5-sulfamoylbenzoate: Similar structure but lacks the ethoxy group.
(2-Fluoro-5-methoxy-3-methylphenyl) (methyl)sulfane: Similar functional groups but different overall structure.
Uniqueness
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is unique due to the presence of both the ethoxy and sulfamoyl groups, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C10H12FNO5S |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C10H12FNO5S/c1-3-17-9-7(10(13)16-2)4-6(5-8(9)11)18(12,14)15/h4-5H,3H2,1-2H3,(H2,12,14,15) |
InChI Key |
DBZFFJCDFBOHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
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